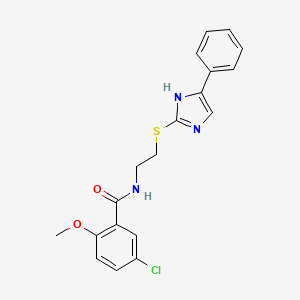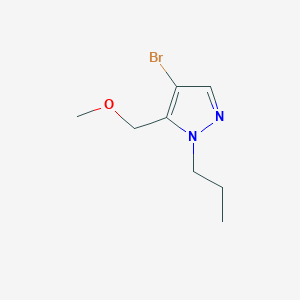
4-bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Precursor : 4-Bromo-5-(methoxymethyl)-1-propyl-1H-pyrazole and related compounds are used as precursors in various synthesis processes. For example, brominated trihalomethylenones, which are structurally similar, have been used as versatile precursors to synthesize a range of pyrazoles, demonstrating the utility of brominated pyrazoles in organic synthesis (Martins et al., 2013).
Biological and Pharmaceutical Research
- Analgesic and Anti-inflammatory Properties : Certain derivatives of this compound have been studied for their potential analgesic and anti-inflammatory activities. For instance, 1-aryl-1H-pyrazole-5-acetic acids derived from similar compounds have shown strong anti-inflammatory and analgesic activity in animal models (Menozzi et al., 1994).
Radiopharmaceutical Applications
- PET Radiotracer Synthesis : Compounds related to this compound have been explored in the synthesis of PET radiotracers. The feasibility of using brominated pyrazoles in radiotracer synthesis for studying CB1 cannabinoid receptors has been demonstrated (Katoch-Rouse & Horti, 2003).
Tautomerism and Structural Studies
- Tautomerism Analysis : The study of tautomerism in 4-bromo substituted 1H-pyrazoles, including compounds similar to this compound, has been conducted using methods like multinuclear magnetic resonance spectroscopy and X-ray crystallography. This research contributes to the understanding of the structural properties of brominated pyrazoles (Trofimenko et al., 2007).
Synthesis of Derivatives
- Derivative Synthesis : Research has focused on synthesizing various derivatives of brominated pyrazoles for potential applications in medicinal chemistry and material science. The diversity of these derivatives illustrates the broad applicability of brominated pyrazoles in synthetic chemistry (Sweet & Brown, 1968).
Safety and Hazards
- Safety Information : Refer to the MSDS for detailed safety precautions.
Eigenschaften
IUPAC Name |
4-bromo-5-(methoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-3-4-11-8(6-12-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETOKEAALBTKAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)Br)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


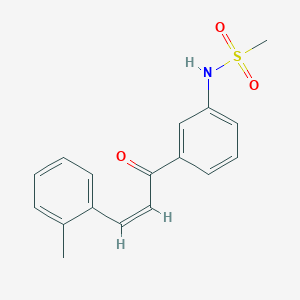
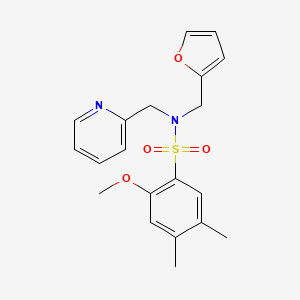
![N-(2,3-dimethylphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2365074.png)
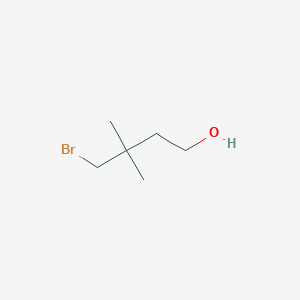
![9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2365076.png)
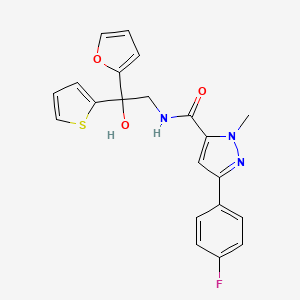
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)
